molecular formula C12H27Cl2P B14305007 Di-tert-butyl(dichloro)(2-methylpropyl)-lambda~5~-phosphane CAS No. 112392-67-3

Di-tert-butyl(dichloro)(2-methylpropyl)-lambda~5~-phosphane

Cat. No.: B14305007
CAS No.: 112392-67-3
M. Wt: 273.22 g/mol
InChI Key: VNEUXGRHURDESS-UHFFFAOYSA-N
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Description

Di-tert-butyl(dichloro)(2-methylpropyl)-lambda~5~-phosphane is a tertiary phosphine compound characterized by the presence of two tert-butyl groups, two chlorine atoms, and a 2-methylpropyl group attached to a phosphorus atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl(dichloro)(2-methylpropyl)-lambda~5~-phosphane typically involves the reaction of a chlorophosphine with an organometallic reagent. One common method is the reaction of a dichlorophosphine with a Grignard reagent, such as tert-butylmagnesium chloride, under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl(dichloro)(2-methylpropyl)-lambda~5~-phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives.

Scientific Research Applications

Di-tert-butyl(dichloro)(2-methylpropyl)-lambda~5~-phosphane has several applications in scientific research:

Mechanism of Action

The mechanism of action of di-tert-butyl(dichloro)(2-methylpropyl)-lambda~5~-phosphane involves its ability to act as a ligand, forming complexes with transition metals. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved depend on the specific application and the nature of the metal center .

Comparison with Similar Compounds

Similar Compounds

    Tri-tert-butylphosphine: Similar in structure but with three tert-butyl groups.

    Di-tert-butylphosphine oxide: An oxidized form of the compound.

    Di-tert-butyl(phenyl)phosphine: Contains a phenyl group instead of a 2-methylpropyl group.

Uniqueness

Di-tert-butyl(dichloro)(2-methylpropyl)-lambda~5~-phosphane is unique due to the presence of both chlorine atoms and a 2-methylpropyl group, which confer distinct reactivity and steric properties. This makes it a valuable compound for specific catalytic and synthetic applications .

Properties

CAS No.

112392-67-3

Molecular Formula

C12H27Cl2P

Molecular Weight

273.22 g/mol

IUPAC Name

ditert-butyl-dichloro-(2-methylpropyl)-λ5-phosphane

InChI

InChI=1S/C12H27Cl2P/c1-10(2)9-15(13,14,11(3,4)5)12(6,7)8/h10H,9H2,1-8H3

InChI Key

VNEUXGRHURDESS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CP(C(C)(C)C)(C(C)(C)C)(Cl)Cl

Origin of Product

United States

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